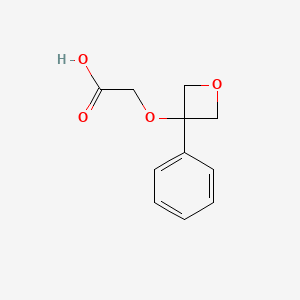

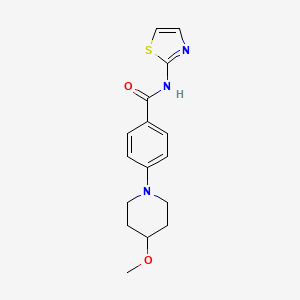

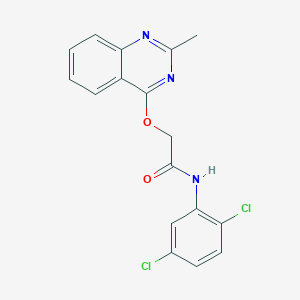

![molecular formula C15H19N3O2S2 B3008044 N-环戊基-2-[(3-乙基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酰胺 CAS No. 1252860-60-8](/img/structure/B3008044.png)

N-环戊基-2-[(3-乙基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that likely exhibits interesting chemical and pharmacological properties. While the provided papers do not directly discuss this molecule, they do provide insights into similar compounds that can help infer some aspects of its behavior. For instance, the molecule shares structural similarities with the compounds studied in the papers, such as the presence of a pyrimidine ring and an acetamide group, which are known to contribute to the biological activity of such molecules .

Synthesis Analysis

The synthesis of similar compounds has been explored in the literature, although the exact synthesis of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not detailed in the provided papers. However, based on the structural similarities, it can be inferred that the synthesis would involve the formation of the thieno[3,2-d]pyrimidin ring, followed by the introduction of the sulfanyl acetamide moiety. The synthesis would likely require careful control of reaction conditions to ensure the correct folding and conformation of the molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as vibrational spectroscopy and crystallography. These studies reveal that molecules with a pyrimidine ring and an acetamide group often have a folded conformation, with the pyrimidine ring inclined at various angles to the phenyl or benzene ring . This non-planar structure can influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such molecules is influenced by the presence of functional groups like the sulfanyl acetamide and the pyrimidine ring. These groups can participate in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for the molecule's biological activity. The presence of substituents like chlorine can also affect the molecule's reactivity by altering the electron density and the geometry of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be partially deduced from the properties of similar compounds. For instance, the presence of hydrogen bonding can affect the solubility and melting point of the compound. The vibrational spectroscopy data can provide insights into the stability and electronic structure of the molecule, which are important for understanding its pharmacokinetic properties .

科学研究应用

酶的双重抑制

该化合物参与合成对关键酶(如胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR))具有有效抑制活性的类似物。这些酶在 DNA 和 RNA 的合成中至关重要,使得它们的抑制剂成为癌症治疗的潜在候选药物。一项研究重点介绍了合成经典和非经典类似物,这些类似物对人 TS 和 DHFR 表现出显着的双重抑制活性。这些发现表明此类化合物在开发抗肿瘤剂中的潜力 (Gangjee 等人,2008 年)。

抗菌应用

另一个应用是合成含有磺酰基部分用于抗菌的新型杂环化合物。能够创造具有抗菌特性的多样结构扩大了该化合物在对抗感染中的用途。从类似的起始化合物合成的噻唑、吡啶酮、吡唑、色满和腙衍生物带有生物活性磺酰胺部分,显示出有希望的抗菌活性 (Darwish 等人,2014 年)。

抗叶酸剂的合成

该化合物还用作抗叶酸剂合成的前体,抗叶酸剂在治疗包括癌症和由机会性病原体引起的传染病在内的各种疾病中至关重要。一项研究讨论了合成经典和非经典 6-芳基硫代-2,4-二氨基-5-乙基吡咯并[2,3-d]嘧啶作为潜在的 DHFR 抑制剂和抗肿瘤剂。这些化合物对人 DHFR 表现出优异的抑制活性,并具有显着的抗肿瘤活性,突出了它们作为治疗剂的潜力 (Gangjee 等人,2007 年)。

抗癌活性

此外,从相关化合物合成的 2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑烷-2-亚烷基)乙酰胺衍生物对白血病细胞系表现出有效且选择性的细胞毒作用。这表明基于此类化合物的结构框架开发新的抗癌剂具有潜力 (Horishny 等人,2021 年)。

作用机制

Target of Action

Compounds with a pyridopyrimidine moiety have been shown to have therapeutic interest and have been used on several therapeutic targets .

Mode of Action

It’s known that pyridopyrimidine derivatives can inhibit certain enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Pyridopyrimidine derivatives have been studied for their potential in the development of new therapies .

Result of Action

The therapeutic potential of pyridopyrimidine derivatives has been recognized, suggesting that they can have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

N-cyclopentyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-2-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKBDDCOHOBDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

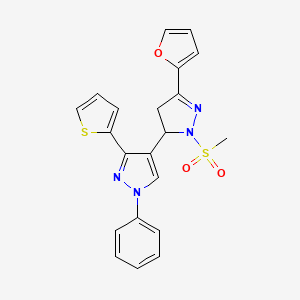

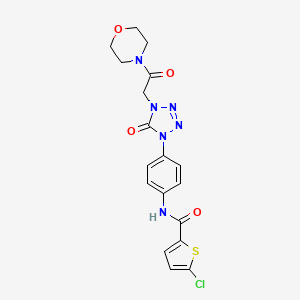

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)

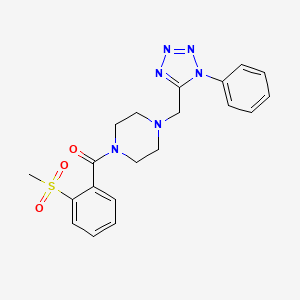

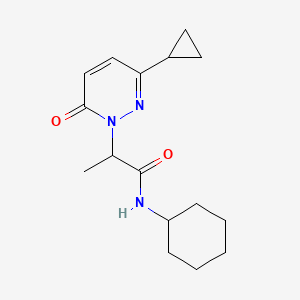

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)

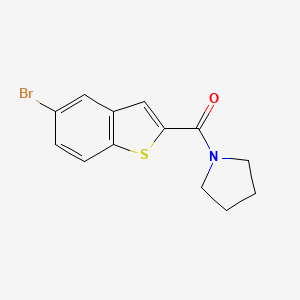

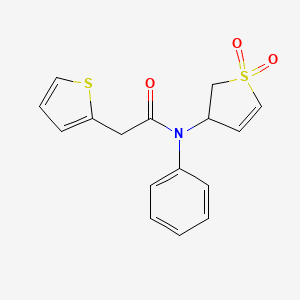

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)